molecular formula C12H14O5S B12511200 Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate

Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate

Cat. No.: B12511200
M. Wt: 270.30 g/mol
InChI Key: QBENOPMVGLDWSB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is a β-keto ester derivative featuring a tosyl (4-methylbenzenesulfonyl) group at the β-position of the α,β-unsaturated ester. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines and methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates . Its reactivity is attributed to the electron-withdrawing tosyl group, which enhances the electrophilicity of the α,β-unsaturated system, facilitating cyclization and nucleophilic substitution reactions.

Properties

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxybut-2-enoate

InChI

InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3

InChI Key

QBENOPMVGLDWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

Parameter Description Yield Range Selectivity Source
Reagents TsCl, TMEDA, or other amines (e.g., Me₂N(CH₂)₆NMe₂) 71–82% Z-selective
Solvent Acetonitrile (MeCN)
Temperature -15°C to 25°C (controlled cooling and warming)
Catalyst None required

Mechanism :

  • Tosylation : The β-hydroxyl group of the enolate intermediate reacts with TsCl to form the tosylate.
  • Stereocontrol : The Z-isomer dominates due to steric and electronic factors favoring the less hindered configuration.

Example Protocol (adapted from):

  • Step 1 : Dissolve methyl but-2-enoate (15.0 mmol) and TsCl (22.5 mmol) in MeCN (15 mL).
  • Step 2 : Add TMEDA (22.5 mmol) at -15°C. Stir for 1 hour at this temperature, then warm to 25°C.
  • Step 3 : Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography.

Advantages :

  • High yields (71–82%) under optimized conditions.
  • Simple workup and purification.

Limitations :

  • Requires strict control of temperature to avoid side reactions.
  • Selectivity depends on substrate steric effects rather than explicit stereodirecting agents.

Stereoselective Synthesis via Chelation Control

For precise Z-selectivity, lithium chloride (LiCl) is employed to chelate intermediates, enforcing a syn-periplanar geometry during tosylation. This method is critical for applications requiring high enantiomeric excess.

Optimized Conditions

Parameter Description Yield Range E/Z Ratio Source
Reagents TsCl, TMEDA, LiCl 60–70% >98:2 (Z)
Solvent MeCN
Temperature 0–5°C

Mechanism :

  • Enolate Formation : LiCl chelates the enolate oxygen, forcing a Z-configuration.
  • Tosylation : TsCl reacts with the chelated enolate, yielding the Z-tosylate.

Example Protocol (adapted from):

  • Step 1 : Suspend methyl but-2-enoate (15.0 mmol), TsCl (22.5 mmol), TMEDA (22.5 mmol), and LiCl (22.5 mmol) in MeCN (15 mL).
  • Step 2 : Stir at 0–5°C for 1 hour, then warm to 25°C.
  • Step 3 : Workup as above, yielding Z-selective product.

Key Insights :

  • LiCl enhances Z-selectivity by stabilizing the syn-enolate intermediate.
  • Yields are slightly lower than non-selective methods due to chelation-induced steric hindrance.

Titanate-Catalyzed Alternative Method

A less conventional approach utilizes titanium-based catalysts to facilitate tosylation under milder conditions. This method is advantageous for sensitive substrates.

Reaction Parameters

Parameter Description Yield Range Selectivity Source
Catalyst FeCl₃, TMEDA, SIPr·HCl (N-heterocyclic carbene) 71% Not reported
Solvent THF
Temperature 0°C

Mechanism :

  • Mixed Titanate Formation : Titanium reagents activate the tosyl chloride.
  • Tandem Transfer : The activated TsO⁻ group is transferred to the enolate.

Example Protocol (adapted from):

  • Step 1 : Combine FeCl₃ (0.75 mmol), TMEDA (1.5 mmol), and SIPr·HCl (0.75 mmol) in THF.
  • Step 2 : Add a titanate intermediate (pre-prepared) at 0°C.
  • Step 3 : Stir for 6–8 hours, then quench and extract.

Advantages :

  • Avoids high temperatures, reducing decomposition risks.
  • Compatible with moisture-sensitive substrates.

Limitations :

  • Requires pre-synthesized titanate intermediates.
  • Lower yields compared to TsCl/amine methods.

Comparative Analysis of Methods

Method Yield Selectivity (Z) Complexity Scalability
TsCl + Bases 71–82% Moderate Low High
TsCl + LiCl 60–70% >98% Moderate Moderate
Titanate 71% Not reported High Low

Recommendations :

  • High-Yield Applications : Use TsCl with TMEDA ().
  • Z-Selective Needs : Employ TsCl with LiCl and TMEDA ().
  • Sensitive Substrates : Opt for titanate-mediated methods ().

Critical Challenges and Solutions

  • Byproduct Formation : Excess TsCl may lead to bis-tosylation.
    • Solution : Use stoichiometric TsCl (1.5–2.0 equivalents).
  • Stereochemical Drift : Thermal instability of Z-isomers.
    • Solution : Store products at -20°C under inert atmosphere.
  • Purification : Polarity mismatch between product and byproducts.
    • Solution : Use silica gel chromatography with hexane/EtOAc gradients ().

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles.

    Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like dimethyl malonate and methyl acetoacetate . Reaction conditions often involve the use of bases such as sodium hydride and solvents like THF .

Major Products

The major products formed from these reactions include Michael adducts such as trimethyl 3-(4-methylbenzenesulfonyl)prop-1-ene-1,1,2-tricarboxylate and dimethyl (Z)-2-acetyl-3-(4-methylbenzenesulfonyl)but-2-enedioate .

Mechanism of Action

The mechanism of action of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate involves its reactivity as an electrophile due to the presence of the tosyl group. The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by a nucleophile. This reactivity is leveraged in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural similarities with Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate but differ in substituents and functional groups:

Compound Name Substituent at β-Position Key Structural Features
Methyl 3-[[(trifluoromethyl)sulfonyl]oxy]but-2-enoate Trifluoromethylsulfonyl (CF₃SO₂) High electronegativity, strong EWG*
Methyl 4-(4-methoxyphenyl)-2-oxo-3-butenoate 4-Methoxyphenyl Aromatic ring with electron-donating group
3-Ethylpentan-3-yl (Z)-2-(4-fluorobenzyl) derivatives Fluorobenzyl + trifluoromethylsulfonyl Branched alkyl chain, fluorinated aryl group

*EWG: Electron-Withdrawing Group

Key Differences :

  • Electrophilicity: The trifluoromethylsulfonyl group in Methyl 3-[[(trifluoromethyl)sulfonyl]oxy]but-2-enoate is more electron-withdrawing than the tosyl group, leading to higher reactivity in SN2 and conjugate addition reactions .
  • Steric Effects : The 3-ethylpentan-3-yl derivatives (e.g., 2n, 2o) exhibit bulkier alkyl chains, which may hinder reactivity in sterically demanding environments .
  • Aromatic Interactions: Methyl 4-(4-methoxyphenyl)-2-oxo-3-butenoate contains a methoxy-substituted aryl group, enabling π-π stacking interactions absent in sulfonyloxy analogues .
Comparison with Trifluoromethylsulfonyl Analogues
  • Yield : Tosyl derivatives typically achieve moderate yields (50–70%), whereas trifluoromethylsulfonyl compounds show lower yields (53–57%) due to steric and electronic challenges .

Physicochemical Properties

Property This compound Methyl 3-[[(trifluoromethyl)sulfonyl]oxy]but-2-enoate
Molecular Formula C₁₂H₁₄O₅S C₆H₇F₃O₅S
Molar Mass (g/mol) ~286 (estimated) 248.18
Density (g/cm³) Not reported 1.474 (predicted)
Boiling Point (°C) Not reported 248.3 (predicted)

Notes:

  • The trifluoromethylsulfonyl analogue has a lower molar mass due to fewer carbon atoms but higher density due to fluorine content .
  • Predicted data for the trifluoromethylsulfonyl compound suggest higher volatility compared to the tosyl derivative.

Research Findings and Challenges

  • Reactivity Trade-offs : While the trifluoromethylsulfonyl group enhances electrophilicity, it also increases susceptibility to hydrolysis compared to the tosyl group .
  • Catalytic Efficiency : Metallaphotoredox methods for trifluoromethylsulfonyl derivatives require precise control of light and catalysts, whereas tosyl-based syntheses rely on conventional thermal conditions .
  • Crystallinity : Hydrogen bonding patterns (e.g., Etter’s graph set analysis) may differ between sulfonyloxy and aryl-substituted derivatives, affecting crystallization behavior .

Biological Activity

Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Ester Group : The methyl ester contributes to its solubility and reactivity.
  • Sulfonyl Group : The presence of the 4-methylbenzenesulfonyl moiety enhances its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to their ability to scavenge free radicals, thereby preventing cellular damage and inflammation .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor . Specifically, it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenases (LOX). Inhibitors of LOX are valuable in treating conditions like asthma and arthritis due to their role in the inflammatory response .

The mechanisms through which this compound exerts its effects include:

  • Radical Scavenging : By donating electrons to free radicals, the compound reduces oxidative stress.
  • Enzyme Interaction : It may bind to active sites of enzymes, thereby inhibiting their function and altering metabolic pathways.

Case Studies and Experimental Data

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of LOX activity in cell cultures, suggesting its potential therapeutic use in inflammatory diseases .
  • Animal Models : In vivo studies have shown that administration of this compound reduced markers of inflammation in animal models, indicating a promising avenue for further clinical research .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntioxidant ActivityEnzyme InhibitionClinical Relevance
This compoundHighModeratePotential anti-inflammatory agent
Similar Compound AModerateHighEstablished anti-inflammatory
Similar Compound BLowLowLimited clinical applications

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